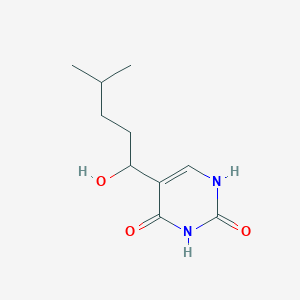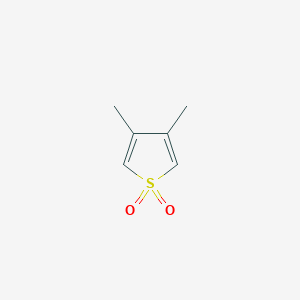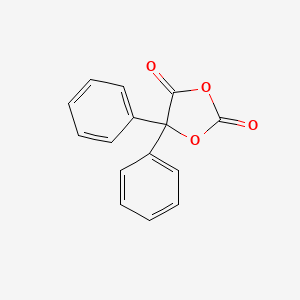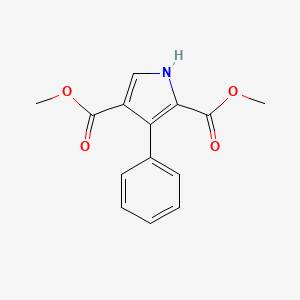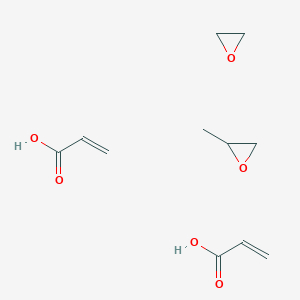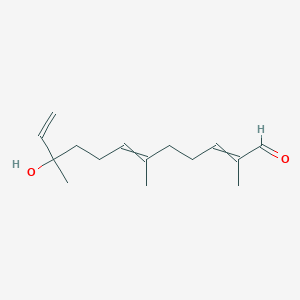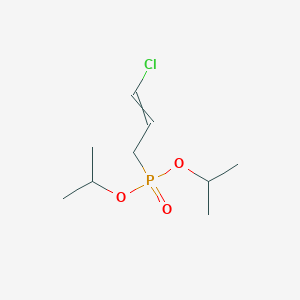
1,3-Dipropoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dipropoxypropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two propoxy groups attached to a propane backbone with a hydroxyl group at the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dipropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium propoxide in an alcohol solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically involve heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dipropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium alkoxides and amines can be used to replace the propoxy groups.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1,3-Dipropoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mécanisme D'action
The mechanism of action of 1,3-Dipropoxypropan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The propoxy groups can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenoxypropan-2-ol: Similar in structure but with phenoxy groups instead of propoxy groups.
1,3-Dimethoxypropan-2-ol: Similar but with methoxy groups instead of propoxy groups.
1,3-Dibutoxypropan-2-ol: Similar but with butoxy groups instead of propoxy groups.
Uniqueness
1,3-Dipropoxypropan-2-ol is unique due to its specific combination of propoxy groups and a hydroxyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
43015-17-4 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1,3-dipropoxypropan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
KLDDZFJSRPXUIY-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(COCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
